2-Anilinonicotinic acid structural isomers and properties
2-Anilinonicotinic acid structural isomers and properties
An In-Depth Technical Guide to the Structural Isomers of Anilinonicotinic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Anilinonicotinic acids, structural analogs of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), represent a compelling scaffold for medicinal chemistry. As isomers of N-phenylanthranilic acid, their properties are significantly influenced by the position of the anilino-substituent on the pyridine ring. This technical guide provides a comprehensive overview of the structural isomers of 2-anilinonicotinic acid, covering their synthesis, physicochemical properties, and known biological activities. By drawing parallels with structurally related drugs such as Clonixin and Niflumic Acid, this document elucidates their potential mechanism of action as cyclooxygenase (COX) inhibitors. Detailed experimental protocols, comparative data tables, and pathway diagrams are provided to serve as a foundational resource for researchers in drug discovery and development.
Introduction
Nicotinic acid, or vitamin B3, is a fundamental pyridinemonocarboxylic acid with diverse biological roles.[1][2] Its derivatives are of paramount importance in pharmaceutical research.[3] The introduction of a phenylamino (anilino) group to the nicotinic acid core creates a class of compounds known as anilinonicotinic acids. These molecules are structurally analogous to fenamic acids (N-arylanthranilic acids) and include established drugs like Niflumic acid (2-{[3-(trifluoromethyl)phenyl]amino}-3-pyridinecarboxylic acid) and Clonixin (2-(3-chloro-2-methylanilino)nicotinic acid).[4][5] These drugs are known for their analgesic, antipyretic, and anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8]
The constitutional isomerism of anilinonicotinic acid, defined by the attachment point of the anilino group to the pyridine ring (positions 2, 4, 5, or 6, as position 3 is occupied by the carboxylic acid), significantly alters the molecule's electronic and steric properties.[9] These alterations are expected to have a profound impact on the compound's physicochemical characteristics, pharmacokinetics, and pharmacodynamics. This guide explores these differences, providing a detailed comparison of the known isomers to aid in structure-activity relationship (SAR) studies and the design of novel therapeutic agents.
Structural Isomers of Anilinonicotinic Acid
The core structure of nicotinic acid offers five potential positions for substitution. With the carboxyl group defining position 3, the anilino moiety can be placed at positions 2, 4, 5, or 6, giving rise to four primary structural isomers.
Caption: Isomers of Anilinonicotinic Acid.
Physicochemical Properties
Table 1: Physicochemical Data of Anilinonicotinic Acid Isomers and Related Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) |
| 2-Anilinonicotinic Acid | C₁₂H₁₀N₂O₂ | 214.22 | Data not available | Data not available |
| 4-Anilinonicotinic Acid | C₁₂H₁₀N₂O₂ | 214.22 | Data not available | Data not available |
| 5-Anilinonicotinic Acid | C₁₂H₁₀N₂O₂ | 214.22 | Data not available | Data not available |
| 6-Anilinonicotinic Acid | C₁₂H₁₀N₂O₂ | 214.22 | Data not available | Data not available |
| 2-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | 298-300 (dec.) | Data not available |
| 4-Aminonicotinic Acid[8] | C₆H₆N₂O₂ | 138.12 | >300 | Data not available |
| 5-Aminonicotinic Acid | C₆H₆N₂O₂ | 138.12 | 225-227 | Data not available |
| 6-Aminonicotinic Acid[6][10] | C₆H₆N₂O₂ | 138.12 | >300 | 2.86 ± 0.10 |
| Niflumic Acid[11] | C₁₃H₉F₃N₂O₂ | 282.22 | 204 | Data not available |
| Clonixin[5] | C₁₃H₁₁ClN₂O₂ | 262.69 | Data not available | Data not available |
Note: Data for aminonicotinic acid precursors are provided for reference. "Data not available" indicates a lack of readily accessible experimental values in public literature.
Synthesis and Experimental Protocols
The synthesis of anilinonicotinic acids is typically achieved via cross-coupling reactions, where an aminopyridine derivative is coupled with an aryl halide or vice-versa. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.
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Ullmann Condensation : This classic method involves the copper-catalyzed coupling of an aryl halide with an amine.[12] Traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper, but modern protocols have been developed with soluble copper catalysts and ligands that allow for milder conditions.[13][14]
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Buchwald-Hartwig Amination : A more modern and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction is known for its milder conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[15][16]
Caption: General Synthesis Workflow for Anilinonicotinic Acids.
Detailed Experimental Protocol: Catalyst and Solvent-Free Synthesis of 2-Anilinonicotinic Acid Derivatives
This protocol is adapted from a reported environmentally friendly procedure for the synthesis of 2-anilinonicotinic acid derivatives.[17]
Materials:
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2-Chloronicotinic acid
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Substituted or unsubstituted primary aromatic amine (e.g., aniline)
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Mortar and pestle
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Heating apparatus (e.g., oil bath or heating mantle)
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Reaction vessel (e.g., round-bottom flask)
Procedure:
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Reactant Preparation: In a mortar, combine 2-chloronicotinic acid (1 equivalent) and the selected primary aromatic amine (1.1 equivalents).
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Grinding: Thoroughly grind the mixture using a pestle for 5-10 minutes at room temperature. The mixture will typically become a paste or a semi-solid.
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Reaction: Transfer the mixture to a reaction vessel. Heat the mixture to 120-130 °C with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 15 to 120 minutes depending on the specific amine used.[17]
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
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Purification: The resulting solid product is triturated with a suitable solvent (e.g., diethyl ether or an ethanol/water mixture) to remove any unreacted starting materials. The solid is then collected by filtration, washed, and dried.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), Mass Spectrometry, and Melting Point analysis.
Biological Activity and Potential Mechanism of Action
Direct comparative studies on the biological activity of all anilinonicotinic acid isomers are limited. However, the well-documented pharmacology of the 2-anilinonicotinic acid derivatives, Niflumic Acid and Clonixin, provides a strong basis for predicting their mechanism of action. These compounds are established NSAIDs that function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][11]
COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂, the precursor to various prostaglandins and thromboxanes. These eicosanoids are key mediators of inflammation, pain, and fever. By blocking this pathway, anilinonicotinic acids can exert potent anti-inflammatory and analgesic effects.
Caption: Inhibition of the Prostaglandin Biosynthesis Pathway.
Structure-Activity Relationship (SAR)
The therapeutic utility and side-effect profile of NSAIDs are often dependent on their relative selectivity for COX-1 versus COX-2.
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COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. Inhibition of COX-1 is associated with gastrointestinal side effects.
-
COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal toxicity associated with non-selective NSAIDs.
The position of the anilino group on the nicotinic acid ring is critical for how the molecule fits into the active sites of the COX isoforms. It is hypothesized that variations in this position will modulate COX-1/COX-2 selectivity and overall potency. For instance, the conformation of Niflumic Acid is known to be non-planar, with a significant twist between the pyridine and phenyl rings, which is crucial for its activity.[4] Similar conformational constraints imposed by the substitution pattern in other isomers will likely dictate their biological profiles. Further research, including molecular docking and enzymatic assays for each isomer, is required to establish a clear SAR.
Table 2: Biological Activity of Representative 2-Anilinonicotinic Acid Derivatives
| Compound | Target | Activity Metric | Value | Reference |
| Niflumic Acid | Cyclooxygenase-2 (COX-2) | Inhibitor | - | [8] |
| Ca²⁺-activated Cl⁻ channels | IC₅₀ | 17 µM | [8] | |
| T-type calcium channels | Blocker | - | [11] | |
| Clonixin | Prostaglandin-endoperoxide synthase (COX) | Inhibitor | - | [6] |
| Lipoxygenase | Inhibitor | - | [6] |
Note: This table presents data for well-studied derivatives to illustrate the potential biological activities of the anilinonicotinic acid scaffold.
Conclusion
The structural isomers of 2-anilinonicotinic acid represent a promising yet underexplored area of medicinal chemistry. Based on the established pharmacology of related compounds, these isomers are strong candidates for development as anti-inflammatory and analgesic agents acting through COX inhibition. This guide has consolidated the available information on their structure, synthesis, and potential biological activity. However, significant gaps exist in the experimental data, particularly concerning the direct comparison of physicochemical properties and biological activities across the full series of isomers (2-, 4-, 5-, and 6-anilinonicotinic acid). Future research should focus on the systematic synthesis and evaluation of these compounds to establish a clear structure-activity relationship. Such studies will be invaluable for guiding the rational design of new, safer, and more effective NSAIDs based on the anilinonicotinic acid scaffold.
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